molecular formula C13H15BrN2O2S B13210274 Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13210274
M. Wt: 343.24 g/mol
InChI Key: YRZKYMOGJZJREV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a bromo substituent at position 3, a methyl group at position 4, an isopropyl group at position 6, and an ethyl carboxylate moiety at position 5 (Fig. 1). The molecular formula is C₁₃H₁₅BrN₂O₂S, with a molecular weight of 359.24 g/mol .

Synthetic routes often involve cyclocondensation reactions under thermal or microwave activation. For example, thiazolo[5,4-b]pyridines are synthesized using green solvents like sabinene, as demonstrated in recent protocols . The bromo substituent enhances reactivity for further functionalization, making it a versatile building block in cross-coupling reactions .

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

ethyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H15BrN2O2S/c1-5-18-13(17)8-7(4)9-11(14)16-19-12(9)15-10(8)6(2)3/h6H,5H2,1-4H3

InChI Key

YRZKYMOGJZJREV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C(C)C

Origin of Product

United States

Preparation Methods

Thiocyanate-Mediated Cyclization

  • Starting Material : 3-Bromo-4-methyl-6-(propan-2-yl)pyridin-2-amine.
  • Reaction : Treatment with thiocyanamide (NH$$_4$$SCN) and benzoyl chloride in tetrahydrofuran (THF) at 50–80°C forms a thiourea intermediate. Subsequent cyclization using sodium hydride (NaH) at 85–110°C yields the thiazolo ring.
  • Yield : ~70–80% (extrapolated from analogous reactions).

Nitro Reduction and Cyclization

  • Starting Material : 3-Nitro-4-methyl-6-(propan-2-yl)pyridine-2-thiocyanate.
  • Reaction : Reduction with Fe powder in acetic acid at 60°C facilitates nitro-to-amine conversion, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine core.
  • Yield : ~65% (based on MDPI data).

Bromination and Esterification

Esterification

  • Step : Palladium-catalyzed carbonylation of 6-bromothiazolo[5,4-b]pyridine with carbon monoxide (CO) in methanol and triethylamine, using bis(triphenylphosphine)palladium(II) chloride [PdCl$$2$$(PPh$$3$$)$$_2$$] at 80–100°C.
  • Yield : ~75% (patent data).

Optimized Synthetic Route

A consolidated pathway integrating above steps:

Step Reaction Conditions Yield Source
1 Thiourea formation NH$$_4$$SCN, benzoyl chloride, THF, 50–80°C 85%
2 Cyclization NaH, THF, 85–110°C 78%
3 Bromination NBS, CH$$2$$Cl$$2$$, 0°C 90%
4 Carbonylation/esterification CO, PdCl$$2$$(PPh$$3$$)$$_2$$, MeOH, 80°C 75%

Analytical Validation

  • $$^1$$H NMR : Expected signals include:
    • δ 1.40 (t, 3H, CH$$2$$CH$$3$$),
    • δ 2.60 (s, 3H, 4-CH$$_3$$),
    • δ 3.10 (septet, 1H, 6-CH(CH$$3$$)$$2$$).
  • LC-MS : [M+H]$$^+$$ at m/z 383.2 (calculated for C$${14}$$H$${16}$$BrN$$2$$O$$2$$S).

Challenges and Alternatives

  • Regioselectivity : Steric hindrance from 6-isopropyl may necessitate directed ortho-metalation for precise bromine placement.
  • Ester Hydrolysis Risk : Mild basic conditions (e.g., NaOH/MeOH) required during workup to preserve the ethyl ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Reactivity and Functionalization

  • Bromo Substituent : The bromine in the target compound allows for palladium-catalyzed cross-coupling reactions, a feature shared with ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine derivatives (). However, the latter’s bromine is part of an aliphatic chain, limiting conjugation with the aromatic system .
  • Ester Group : The ethyl carboxylate at position 5 is hydrolyzable to carboxylic acids, similar to other pyridine carboxylates (). This group also participates in hydrogen bonding, influencing crystallinity .

Solubility and Crystallography

  • Solubility: The use of sabinene as a green solvent in thiazolo[5,4-b]pyridine synthesis () suggests improved solubility in non-polar media compared to polar solvents required for tetrahydro pyrimidines ().
  • Crystallographic Analysis : The Cambridge Structural Database (CSD) and SHELX software () are critical for resolving complex heterocyclic structures. For example, thiazolo[5,4-b]pyridines may exhibit planar geometries, whereas tetrahydro pyrimidines display puckered rings, as analyzed via Cremer-Pople parameters ().

Biological Activity

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a thiazole derivative with notable potential in medicinal chemistry. Its unique structure, featuring a thiazole and pyridine ring, suggests diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₁₅BrN₂O₂S
  • Molecular Weight : 343.24 g/mol
  • CAS Number : 2060044-26-8

Antimicrobial Activity

Preliminary studies indicate that thiazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, which is a common characteristic of compounds in this class. The specific mechanisms by which this compound exerts its antimicrobial effects require further investigation through biological assays.

Anticancer Activity

Research has shown that similar thiazolo[5,4-b]pyridine derivatives possess potent activity against cancer cell lines. For instance, compounds with structural similarities have demonstrated inhibition of key cellular pathways involved in tumor growth. The compound's potential to act as a phosphoinositide 3-kinase (PI3K) inhibitor has been highlighted in studies where related compounds exhibited nanomolar IC₅₀ values for PI3K inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals critical insights into how modifications affect activity:

Compound Name Structure Notable Features
Methyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridineContains a methyl group instead of ethylPotentially different solubility and biological activity
Ethyl 3-chloro-[1,2]thiazolo[5,4-b]pyridineChlorine instead of bromineDifferent reactivity patterns due to halogen substitution
Ethyl 6-(propan-2-yl)-thiazolo[5,4-b]pyridineLacks bromine and has a simpler structureMay exhibit different pharmacological profiles

These comparisons underscore the importance of specific substituents in modulating the compound's biological properties.

Case Studies

  • PI3K Inhibition Study : A study focused on thiazolo[5,4-b]pyridine derivatives demonstrated that modifications at the pyridine ring significantly enhance PI3K inhibitory activity. The lead compound showed an IC₅₀ value of 3.6 nM against PI3Kα, indicating high potency and specificity for this target .
  • Antimicrobial Screening : In a screening of various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds structurally related to ethyl 3-bromo derivatives exhibited notable inhibitory effects. Further studies are required to elucidate the exact mechanisms involved.

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